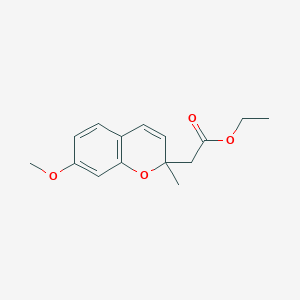

Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate

Description

Properties

CAS No. |

143724-10-1 |

|---|---|

Molecular Formula |

C15H18O4 |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

ethyl 2-(7-methoxy-2-methylchromen-2-yl)acetate |

InChI |

InChI=1S/C15H18O4/c1-4-18-14(16)10-15(2)8-7-11-5-6-12(17-3)9-13(11)19-15/h5-9H,4,10H2,1-3H3 |

InChI Key |

IIEJYMGNUFWOCV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1(C=CC2=C(O1)C=C(C=C2)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate typically involves the reaction of 7-methoxy-2-methyl-2H-1-benzopyran-2-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: It is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Functional Groups

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Benzopyran Derivatives

Physicochemical Properties

- Polarity: The 7-methoxy group in the target compound enhances polarity compared to non-oxygenated analogs, improving solubility in polar solvents like ethanol or acetone.

- Lipophilicity : The 2-methyl and acetoxy groups increase logP values, favoring membrane permeability in biological systems .

- Stability : Benzopyran derivatives with electron-donating groups (e.g., methoxy) exhibit greater thermal and oxidative stability compared to unsubstituted analogs .

Challenges and Limitations

- Synthetic Complexity : Introducing multiple substituents (e.g., methoxy, methyl, acetoxy) requires precise control to avoid side reactions, as seen in the synthesis of Ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxo-acetate .

- Bioavailability: Increased lipophilicity from methyl groups may reduce water solubility, necessitating formulation strategies like nanoencapsulation .

Biological Activity

Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate, a compound belonging to the class of coumarin derivatives, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzopyran core with a methoxy and methyl substituent, contributing to its biological properties. Synthesis typically involves the condensation of appropriate precursors under controlled conditions, often yielding various derivatives that can exhibit enhanced activity.

Biological Activity Overview

This compound has been studied for several biological activities, including:

- Cytotoxicity : Research indicates that certain coumarin derivatives, including those related to this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this structure have shown potent activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with some derivatives achieving cytotoxicity rates exceeding 75% compared to standard treatments like doxorubicin .

The cytotoxic effects of this compound are believed to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : Studies have demonstrated that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways.

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profiles of this compound:

Study 1: Cytotoxic Evaluation

A study synthesized a series of chromanone derivatives and evaluated their cytotoxicity against various cancer cell lines. The results showed that compounds with structural similarities to this compound exhibited significant cytotoxic activity, particularly against MCF-7 and HCT-116 cells .

Study 2: Molecular Docking

Molecular docking studies suggested that the binding affinity of these compounds to target proteins is influenced by their structural modifications. Substituents at specific positions significantly affect their biological activity, indicating a structure–activity relationship that can be exploited for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.